molecular formula C12H10ClNO B13082359 (3-Chloropyridin-2-yl)(phenyl)methanol

(3-Chloropyridin-2-yl)(phenyl)methanol

Cat. No.: B13082359
M. Wt: 219.66 g/mol
InChI Key: XDUFUGWVHLSPAF-UHFFFAOYSA-N
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Description

(3-Chloropyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H10ClNO It is a derivative of pyridine and phenylmethanol, characterized by the presence of a chlorine atom at the 3-position of the pyridine ring and a phenyl group attached to the methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-chloropyridine with benzaldehyde in the presence of a reducing agent. One common method is the reduction of the intermediate (3-chloropyridin-2-yl)(phenyl)methanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.

    Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: (3-Chloropyridin-2-yl)(phenyl)methanone.

    Reduction: (3-Chloropyridin-2-yl)(phenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Chloropyridin-2-yl)(phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. For instance, its derivatives have been shown to inhibit certain enzymes involved in microbial growth, suggesting a potential antimicrobial mechanism .

Comparison with Similar Compounds

Uniqueness: (3-Chloropyridin-2-yl)(phenyl)methanol is unique due to the combination of the pyridine and phenylmethanol moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

(3-chloropyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C12H10ClNO/c13-10-7-4-8-14-11(10)12(15)9-5-2-1-3-6-9/h1-8,12,15H

InChI Key

XDUFUGWVHLSPAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC=N2)Cl)O

Origin of Product

United States

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